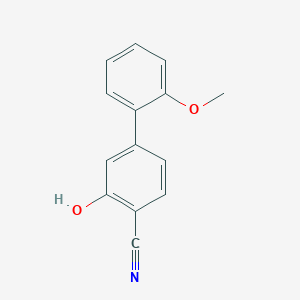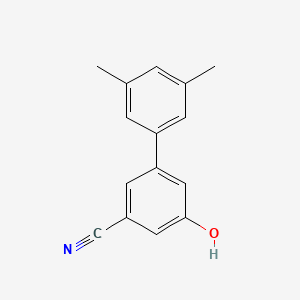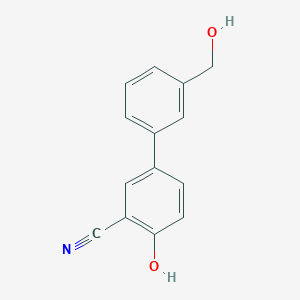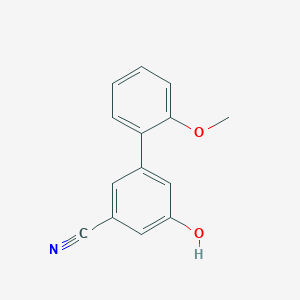
2-Cyano-5-(2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(2-methoxyphenyl)phenol, 95% (hereafter referred to as 2-CN-5-MPP) is a synthetic compound belonging to the phenol family. It is a white crystalline solid with a melting point of 128-130 °C and a boiling point of 250-252 °C. 2-CN-5-MPP is used in a variety of scientific applications, including synthesis, research, and lab experiments. It is a versatile compound that can be used to create a wide range of products.
Wissenschaftliche Forschungsanwendungen
2-CN-5-MPP is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-CN-5-MPP is used as a probe molecule in spectroscopic studies and as a biomarker in biological studies.
Wirkmechanismus
2-CN-5-MPP is a reactive compound that can react with a variety of molecules. It is known to react with nucleophiles such as amines, thiols, and alcohols. The reaction involves the nucleophile attacking the carbonyl group of the 2-CN-5-MPP molecule and forming a covalent bond. This reaction is reversible, and the product can be isolated by recrystallization.
Biochemical and Physiological Effects
2-CN-5-MPP has been studied for its biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. Additionally, 2-CN-5-MPP has been shown to modulate the activity of various ion channels, such as the voltage-gated sodium and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
2-CN-5-MPP is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is important to note that 2-CN-5-MPP is a reactive compound and can react with other molecules. This can lead to unwanted side reactions and products, so it is important to ensure that the reaction conditions are carefully controlled.
Zukünftige Richtungen
In the future, 2-CN-5-MPP could be used in a variety of new applications. For example, it could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used as a probe molecule in spectroscopic studies to gain insights into the structure and function of biological molecules. Furthermore, 2-CN-5-MPP could be used as a biomarker in biological studies to detect and monitor the activity of various enzymes and ion channels. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
2-CN-5-MPP is synthesized by the reaction of 2-methoxyphenol and cyanide in the presence of a base. The reaction is typically conducted in an aqueous solution of sodium hydroxide at a temperature of 60-70 °C. The reaction is complete when the solution is neutralized and the desired product is isolated. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(2-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSGKTBWHQVYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684673 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-methoxyphenyl)phenol | |
CAS RN |
1261931-70-7 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














